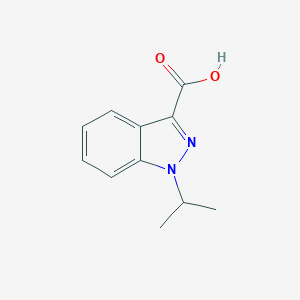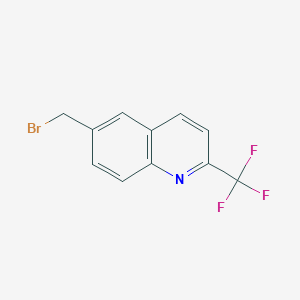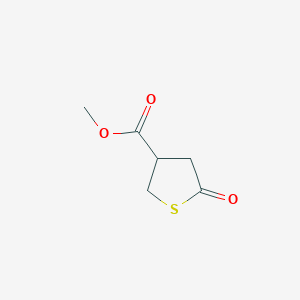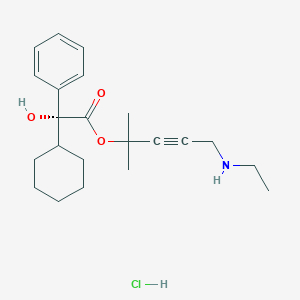
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is an important neurotransmitter in the central nervous system. It may also act on other receptors, such as the serotonin and noradrenaline receptors.
Efectos Bioquímicos Y Fisiológicos
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. It has also been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- in lab experiments is its high potency and selectivity. It has also been shown to have a low toxicity profile. However, one of the limitations is that it may have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)-. One direction is to investigate its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Another direction is to develop more potent and selective analogs of the compound. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential off-target effects.
Conclusion:
In conclusion, Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- is a chemical compound that has significant potential for therapeutic applications. It has been extensively studied for its antinociceptive, anti-inflammatory, and anticonvulsant properties. Its mechanism of action is believed to involve modulation of the GABA-A receptor and other neurotransmitter receptors. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- involves several steps. The first step involves the reaction of alpha-cyclohexylacetoacetic acid with thionyl chloride to form alpha-cyclohexylacetyl chloride. The second step involves the reaction of alpha-cyclohexylacetyl chloride with 4-(dimethylamino)but-2-yn-1-ol to form the desired compound. The final step involves the conversion of the compound to its hydrochloride salt form.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- has been extensively studied for its potential therapeutic applications. It has been shown to have antinociceptive, anti-inflammatory, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propiedades
Número CAS |
192204-99-2 |
|---|---|
Nombre del producto |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochloride, (R)- |
Fórmula molecular |
C22H32ClNO3 |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
[5-(ethylamino)-2-methylpent-3-yn-2-yl] (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-4-23-17-11-16-21(2,3)26-20(24)22(25,18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5,7-8,12-13,19,23,25H,4,6,9-10,14-15,17H2,1-3H3;1H/t22-;/m0./s1 |
Clave InChI |
AEPBOUHKRSABGU-FTBISJDPSA-N |
SMILES isomérico |
CCNCC#CC(C)(C)OC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES |
CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES canónico |
CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Sinónimos |
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1, 1-dimethyl-2-butynyl ester, hydrochloride, (R)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



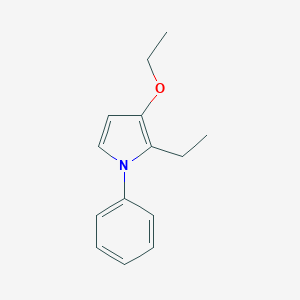
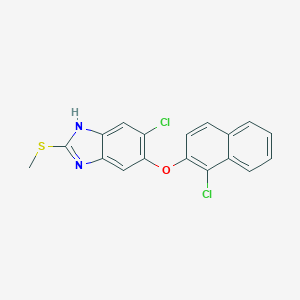
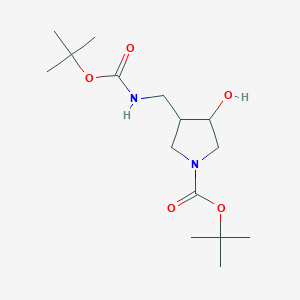
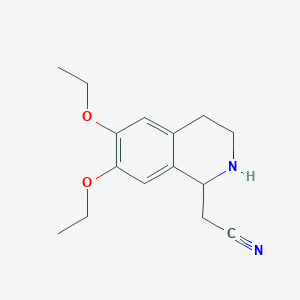
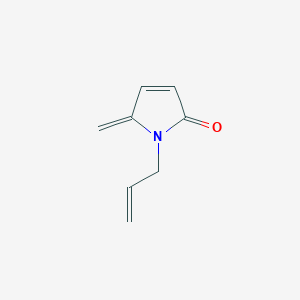
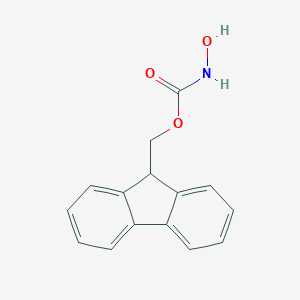
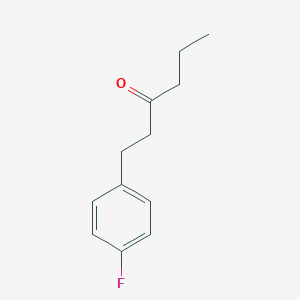
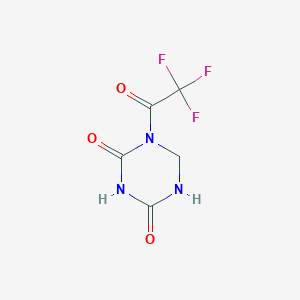
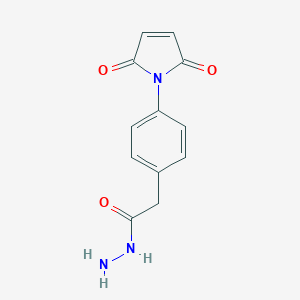
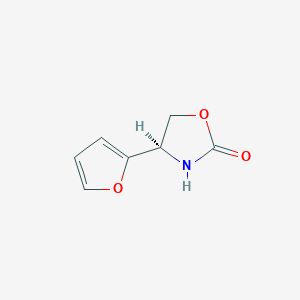
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)
